3-{5-[(2-fluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine
Description
Chemical Structure:
The compound features a 1,2,4-triazole core substituted at the 3-position with a pyridine ring, a furan-2-ylmethyl group at the 4-position, and a 2-fluorobenzylsulfanyl moiety at the 5-position. Its molecular formula is C₂₀H₁₆FN₅OS, with a molecular weight of 393.44 g/mol . The 2-fluorobenzyl group enhances lipophilicity and binding affinity to biological targets, while the furan moiety contributes to π-π stacking interactions in receptor binding .
Synthesis:
Synthetic routes typically involve multi-step reactions starting from pyridine and triazole precursors. Key steps include:
Formation of the triazole ring via cyclization of thiosemicarbazides.
Alkylation with 2-fluorobenzyl bromide to introduce the sulfanyl group.
Coupling with furan-2-ylmethyl chloride under basic conditions .
Its unique substitution pattern distinguishes it from other triazole derivatives .
Properties
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-17-8-2-1-5-15(17)13-26-19-23-22-18(14-6-3-9-21-11-14)24(19)12-16-7-4-10-25-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIVCNXTXZZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-fluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2-fluorobenzyl chloride.
Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan-2-boronic acid derivative.
Final Assembly: The final step involves the coupling of the triazole intermediate with a pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 3-{5-[(2-fluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring suggests potential interactions with metal ions or other coordination sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related 1,2,4-triazole derivatives with modifications in:
Benzylsulfanyl substituents (fluorine position, halogen type).
Triazole substituents (alkyl vs. aromatic groups).
Heterocyclic attachments (pyridine vs. other rings).
Key Compounds and Data
Impact of Substituents on Activity
Fluorine Position :
- 2-Fluorobenzyl (target compound): Optimal for membrane penetration due to reduced steric hindrance compared to 3- or 4-fluoro analogs .
- 4-Fluorobenzyl (): Higher metabolic stability but lower solubility in aqueous media .
Heterocyclic Attachments :
- Furan-2-ylmethyl (target compound): Enhances π-π interactions in enzyme active sites compared to phenyl or methyl groups .
- Pyridin-3-ylmethyl (): Increases polarity, improving solubility but reducing blood-brain barrier penetration .
Biological Activity
The compound 3-{5-[(2-fluorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine represents a novel addition to the class of triazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN4S |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key not provided] |
This compound features a triazole ring and a pyridine moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate thiosemicarbazides.
- Introduction of Functional Groups : The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions.
- Final Coupling : The furan and pyridine components are coupled to complete the synthesis.
Antimicrobial Properties
Compounds with triazole structures have been extensively studied for their antimicrobial properties. The presence of the fluorobenzyl and furan moieties may enhance the compound's efficacy against various pathogens.
- Antifungal Activity : Similar triazole derivatives have demonstrated potent antifungal activities by inhibiting ergosterol biosynthesis in fungal cells.
- Antibacterial Activity : Studies indicate that triazoles can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes such as cytochrome P450s involved in sterol biosynthesis in fungi or fatty acid synthesis in bacteria.
- Receptor Modulation : The compound could interact with specific receptors, modulating signaling pathways critical for microbial survival.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in various therapeutic contexts:
- Cancer Research : Compounds with triazole structures have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
- Inhibition Studies : Research has indicated that related compounds can effectively inhibit enzyme activities associated with pathogenic organisms, suggesting a potential role in drug development for infectious diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
